5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring and a pyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of 3-methyl-4-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions could involve the triazole ring or the pyridine ring, leading to various reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, could occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted triazoles and pyridines.
Scientific Research Applications
5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-1,2,4-triazole
- 3-Methyl-4-pyridyl-1H-1,2,4-triazole
- 5-Amino-3-phenyl-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-methyl-4-pyridyl)-1H-1,2,4-triazole is unique due to the specific substitution pattern on the triazole and pyridine rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-(3-methylpyridin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-5-4-10-3-2-6(5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13) |
InChI Key |
XIJPJMCBEXGZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=NC(=NN2)N |
Origin of Product |
United States |
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